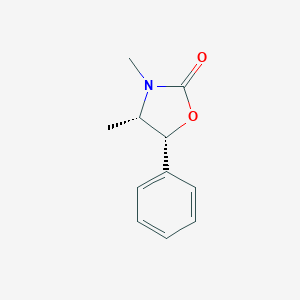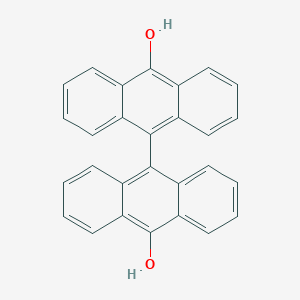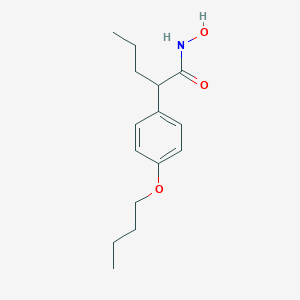
Acetohydroxamic acid, 2-(4-butoxyphenyl)-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHA is a white crystalline powder that was first synthesized in the 1950s. It has been used in the treatment of urinary tract infections and as a chelating agent for heavy metals. However, its potential applications in scientific research have recently gained attention due to its unique properties.
Mecanismo De Acción
AHA works by inhibiting the activity of the enzyme urease, which is responsible for the hydrolysis of urea to produce ammonia. By inhibiting this enzyme, AHA can prevent the formation of kidney stones and reduce the risk of urinary tract infections. AHA has also been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
AHA has a wide range of biochemical and physiological effects. It has been shown to reduce the levels of ammonia in the blood, which can be beneficial for patients with liver disease. AHA has also been shown to reduce the levels of nitric oxide, a molecule that plays a role in inflammation and oxidative stress. Additionally, AHA has been shown to increase the levels of glutathione, an antioxidant that helps protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, AHA has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness. Additionally, its use in lab experiments may be limited by its cost and availability.
Direcciones Futuras
There are several potential future directions for research on AHA. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for AHA in cancer patients. Another area of interest is its potential use as a chelating agent for heavy metals. AHA has been shown to have a high affinity for certain heavy metals, and further studies are needed to determine its effectiveness in removing these metals from the body. Finally, AHA may have potential applications in the treatment of other conditions, such as liver disease and inflammation. Further studies are needed to determine the full extent of its therapeutic potential.
In conclusion, AHA is a promising compound for use in scientific research. Its unique properties and well-understood mechanism of action make it a valuable tool for studying a wide range of biological processes. Further research is needed to fully explore its potential applications in medicine and other fields.
Métodos De Síntesis
AHA can be synthesized through a multi-step process starting from 4-butoxyphenol and propyl bromide. The final step involves the reaction of the intermediate product with hydroxylamine hydrochloride to yield AHA. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
AHA has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of urease, an enzyme that plays a role in the formation of kidney stones. AHA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of tumor cells in vitro.
Propiedades
Número CAS |
15560-25-5 |
|---|---|
Nombre del producto |
Acetohydroxamic acid, 2-(4-butoxyphenyl)-2-propyl- |
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2-(4-butoxyphenyl)-N-hydroxypentanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-11-19-13-9-7-12(8-10-13)14(6-4-2)15(17)16-18/h7-10,14,18H,3-6,11H2,1-2H3,(H,16,17) |
Clave InChI |
XQTREDVXSGVXPT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)C(=O)NO |
SMILES canónico |
CCCCOC1=CC(=C(C=C1)CC(=O)NO)CCC |
Otros números CAS |
15560-25-5 |
Sinónimos |
2-(p-Butoxyphenyl)valerohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



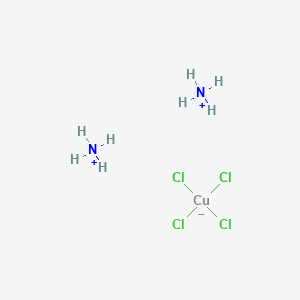
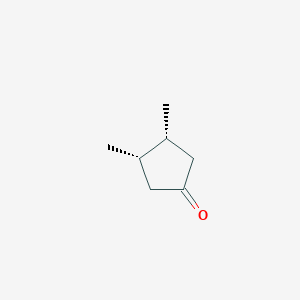


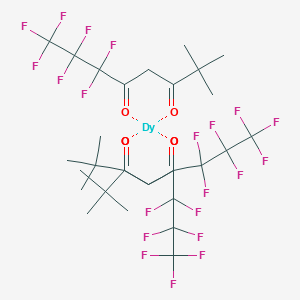
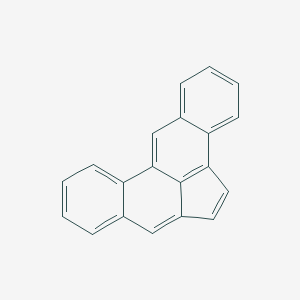
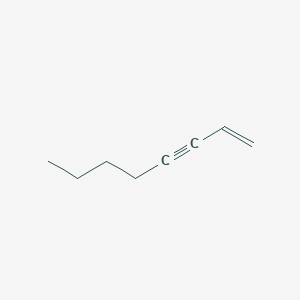
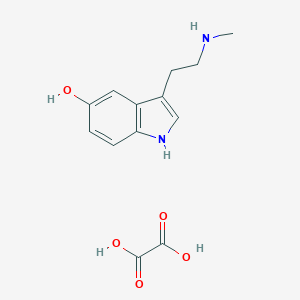
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)

![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
